Product packaging for 4-Tert-butylcyclohex-2-en-1-one(Cat. No.:CAS No. 937-07-5)

4-Tert-butylcyclohex-2-en-1-one

Cat. No.: B2578183
CAS No.: 937-07-5
M. Wt: 152.237
InChI Key: JVUQEKLVFLSSTL-UHFFFAOYSA-N
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Description

4-Tert-butylcyclohex-2-en-1-one (CAS 937-07-5) is a cyclic α,β-unsaturated ketone of interest in organic and medicinal chemistry research. With a molecular formula of C10H16O and a molecular weight of 152.23 g/mol , this compound features a conjugated system between the ketone and the carbon-carbon double bond. This functional group is a valuable synthetic intermediate. The tert-butyl group can impart significant steric and electronic effects, influencing the stereochemistry and reaction kinetics of downstream products. Researchers may utilize this compound as a building block for the synthesis of more complex molecules, potentially for applications in materials science or as a precursor in pharmaceutical development. The compound requires cold-chain transportation for stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B2578183 4-Tert-butylcyclohex-2-en-1-one CAS No. 937-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-10(2,3)8-4-6-9(11)7-5-8/h4,6,8H,5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUQEKLVFLSSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conformational Analysis and Stereochemistry of 4 Tert Butylcyclohex 2 En 1 One

Theoretical and Experimental Studies on Cyclohexenone Ring Conformations

The cyclohexenone ring, a six-membered ring containing a carbon-carbon double bond and a carbonyl group, is not planar. Instead, it adopts puckered conformations to alleviate ring strain. Theoretical calculations and experimental methods have been pivotal in elucidating the preferred conformations of this important structural motif.

Analysis of Chair and Half-Chair Forms in Unsaturated Rings

Unlike cyclohexane (B81311), which predominantly exists in a chair conformation, the presence of the sp2-hybridized carbons from the double bond and the carbonyl group in cyclohexenone leads to different low-energy conformations. The most stable conformation for the parent cyclohexenone is a half-chair. researchgate.netwikipedia.org In this arrangement, four of the carbon atoms, including the double bond carbons, are nearly coplanar, while the other two are out of the plane. libretexts.org This conformation minimizes torsional strain associated with the planar portion of the ring.

The transition between two enantiomeric half-chair conformations occurs through a boat-like transition state. researchgate.net The energy barrier for this ring inversion is relatively low. researchgate.net While the chair conformation is significantly more stable for cyclohexane, for cyclohexene (B86901) and its derivatives, the half-chair is the preferred ground state geometry. wikipedia.org

ConformationRelative Energy (kcal/mol)Key Features
Half-Chair 0Four coplanar carbons, minimizes torsional strain. libretexts.org
Boat ~6Higher energy due to steric and torsional strain. wikipedia.org
Twist-Boat ~5.5A slightly more stable version of the boat conformation. fiveable.me

Influence of the Tert-Butyl Group on Conformational Preferences

The introduction of a bulky substituent, such as a tert-butyl group, can have a profound impact on the conformational equilibrium of a cyclic system. fiveable.me The tert-butyl group is known as a "conformation-locking" group because its large size strongly disfavors the axial position due to severe 1,3-diaxial interactions. fiveable.melibretexts.org In substituted cyclohexanes, a substituent's preference for the equatorial position is a well-established principle. msu.edu

Stereoisomerism and Diastereomeric Relationships in Substituted Cyclohexenones

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. wikipedia.org The presence of stereocenters in substituted cyclohexenones gives rise to different stereoisomers.

In 4-tert-butylcyclohex-2-en-1-one, the carbon atom at position 4, to which the tert-butyl group is attached, is a stereocenter. This means that two enantiomers, the (R)- and (S)-isomers, can exist. These enantiomers are non-superimposable mirror images of each other.

When additional substituents are introduced onto the cyclohexenone ring, diastereomers can be formed. libretexts.org Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orgyoutube.com For example, if another substituent were added at a different position on the ring, the resulting molecule could have multiple stereocenters. The relationship between stereoisomers that differ in the configuration at one or more, but not all, stereocenters is diastereomeric. libretexts.org The physical and chemical properties of diastereomers are distinct, unlike enantiomers which have identical physical properties (except for the direction of rotation of plane-polarized light). libretexts.org

Stereoelectronic Effects and Conformational Stability

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the stability and reactivity of a molecule. In this compound, the interplay between the π-systems of the double bond and the carbonyl group, as well as the sigma bonds of the ring, influences the molecule's conformation.

The alignment of the p-orbitals of the C=C and C=O bonds is crucial for conjugation, which stabilizes the molecule. The half-chair conformation allows for effective overlap of these orbitals. The orientation of the substituents on the ring relative to these π-systems can also have stereoelectronic consequences. For instance, the alignment of a C-H bond on an adjacent carbon with the π-system can lead to hyperconjugative interactions that contribute to stability.

While direct studies on the stereoelectronic effects in this compound are specific, the principles derived from related systems like cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane suggest that intermolecular interactions in the solid state can also play a significant role in dictating the observed conformation, sometimes overriding intramolecular stereoelectronic preferences. rsc.org

Reaction Mechanisms and Reactivity Patterns of 4 Tert Butylcyclohex 2 En 1 One

Nucleophilic Conjugate Addition (Michael Addition) Reactions

Nucleophilic conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like 4-tert-butylcyclohex-2-en-1-one. wikipedia.orglibretexts.org In this reaction, a nucleophile adds to the β-carbon of the enone system, a position that is rendered electrophilic through conjugation with the carbonyl group. wikipedia.orglibretexts.org This 1,4-addition is a vinylogous counterpart to direct nucleophilic addition at the carbonyl carbon (1,2-addition). wikipedia.org

The reaction mechanism proceeds via the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. wikipedia.orglibretexts.org Subsequent protonation of the enolate, typically at the α-carbon, yields the saturated carbonyl compound through keto-enol tautomerism. wikipedia.orglibretexts.org

A variety of nucleophiles can participate in conjugate addition reactions with cyclohexenones, including:

Amines: Secondary amines react with conjugated carbonyls to form 3-aminocarbonyl compounds. For instance, the addition of methylamine (B109427) to cyclohexen-2-one results in 3-(N-methylamino)-cyclohexanone. wikipedia.orgchemeurope.com

Cyanide: Hydrogen cyanide adds to conjugated carbonyls to form 1,4-keto-nitriles. wikipedia.orgchemeurope.com The Nagata reaction, which utilizes diethylaluminum cyanide, is a specific method for this transformation. wikipedia.orgchemeurope.com

Organocuprates (Gilman Reagents): These are highly effective nucleophiles for 1,4-additions to conjugated carbonyls. wikipedia.orgchemeurope.com

Enolates: The classic Michael reaction involves the conjugate addition of an enolate to a conjugated carbonyl. wikipedia.orgchemeurope.com

Enamines: The Stork enamine reaction is a well-established method for the conjugate addition of enamines. chemeurope.com

The bulky tert-butyl group at the 4-position of the cyclohexenone ring plays a crucial role in directing the stereochemical outcome of these additions, a topic that will be explored further in section 4.5.

Electrophilic Reactions on the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to attack by electrophiles. Halogenation, particularly bromination, is a common example of such a reaction. The addition of bromine (Br₂) to (R)-4-tert-butylcyclohexene has been studied, highlighting the importance of the chair conformation and the steric influence of the tert-butyl group. chegg.com Due to its large size, the tert-butyl group preferentially occupies the equatorial position, locking the conformation of the cyclohexane (B81311) ring. chegg.comstackexchange.com This conformational preference dictates the facial selectivity of the electrophilic attack.

In the case of bromination, the reaction proceeds through a bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion occurs in an anti-fashion. The stereochemical outcome is therefore highly dependent on the initial conformation of the cyclohexene (B86901) ring.

Carbonyl Group Transformations

The carbonyl group of this compound can undergo a variety of transformations, most notably reduction to the corresponding alcohol. The reduction of the related saturated ketone, 4-tert-butylcyclohexanone (B146137), has been extensively studied and provides valuable insights into the stereoselectivity of hydride delivery to this sterically hindered system. tamu.eduyoutube.comrsc.orgambeed.comwpmucdn.com

The reduction of 4-tert-butylcyclohexanone with sodium borohydride (B1222165) (NaBH₄), a relatively small reducing agent, predominantly yields the trans-alcohol. tamu.edu This is attributed to the axial attack of the hydride on the carbonyl carbon, which is sterically less hindered than the equatorial approach. tamu.edu Conversely, the use of a bulkier reducing agent, such as L-Selectride (lithium tri-sec-butylborohydride), results in the preferential formation of the cis-alcohol via equatorial attack. tamu.edu

Reducing AgentMajor ProductMode of Hydride Attack
Sodium Borohydride (NaBH₄)trans-4-tert-ButylcyclohexanolAxial
L-Selectridecis-4-tert-ButylcyclohexanolEquatorial

These transformations convert the sp²-hybridized carbonyl carbon into an sp³-hybridized center, creating a new stereocenter. tamu.edu The stereochemical outcome is a direct consequence of the steric environment created by the tert-butyl group. tamu.edu

Pericyclic Reactions and Cycloadditions Involving the Enone System

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. byjus.comtaylorandfrancis.com The enone system of this compound can participate in cycloaddition reactions, a major class of pericyclic reactions. byjus.com These reactions are characterized by the formation of a new ring from two independent π-systems, with the conversion of π-bonds to σ-bonds. libretexts.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. libretexts.orgpraxilabs.commasterorganicchemistry.comyoutube.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). libretexts.org While this compound itself is a dienophile, related systems can be designed to act as dienes. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules. libretexts.org

Photochemical [2+2] cycloadditions are another important class of reactions for enones. The photochemical cycloaddition of 4-tert-butylcyclohex-2-en-one with ethylene (B1197577) has been reported, leading to the formation of a bicyclo[4.2.0]octanone system. documentsdelivered.com Such reactions are typically forbidden under thermal conditions but are allowed photochemically. umn.edu

The reactivity of the enone in cycloaddition reactions is influenced by substituents. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the Diels-Alder reaction. masterorganicchemistry.comyoutube.com

Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity and stereoselectivity of reactions involving this compound are largely dictated by the steric and electronic properties of the molecule. The bulky tert-butyl group, by locking the cyclohexane ring in a specific chair conformation with the tert-butyl group in the equatorial position, exerts significant steric control over the approach of incoming reagents. stackexchange.comwpmucdn.comwpmucdn.com

As discussed in the context of carbonyl reductions (Section 4.3), the two faces of the carbonyl group are diastereotopic. wpmucdn.com Attack from the axial face is generally preferred by smaller reagents, while larger reagents tend to attack from the equatorial face. tamu.edu

In nucleophilic conjugate additions, the stereochemistry of the newly formed stereocenter at the β-carbon is also influenced by the conformation of the ring. The incoming nucleophile will typically approach from the less sterically hindered face of the molecule.

The stereoselectivity of electrophilic additions to the double bond is also a key consideration. The formation of the intermediate (e.g., a bromonium ion) will occur on the less hindered face of the double bond, and the subsequent nucleophilic attack will proceed with a defined stereochemical relationship to the initial electrophilic attack.

Mechanistic Studies on Elimination and Substitution Pathways from Related Systems

Mechanistic studies of elimination and substitution reactions in related cyclohexyl systems provide valuable context for understanding the potential reactivity of derivatives of this compound. The stereochemistry of the leaving group and the accessibility of anti-periplanar protons are critical factors in determining the reaction pathway. stackexchange.comslideshare.netvaia.compearson.com

For example, the E2 elimination of substituted cyclohexyl halides is highly dependent on the conformation of the leaving group. An axial leaving group allows for a trans-diaxial arrangement with an adjacent axial proton, which is the optimal geometry for E2 elimination. pearson.com In contrast, an equatorial leaving group cannot achieve this geometry and will undergo E2 elimination much more slowly, if at all. stackexchange.com

In systems where E2 elimination is disfavored, other pathways such as E1 elimination or nucleophilic substitution (Sₙ1 or Sₙ2) may become competitive. stackexchange.comslideshare.net The large tert-butyl group in 4-tert-butylcyclohexyl derivatives effectively locks the conformation, making these systems excellent models for studying the relationship between conformation and reactivity. stackexchange.com For instance, cis-1-bromo-4-tert-butylcyclohexane, with an axial bromine, undergoes E2 elimination much more rapidly than the trans isomer, where the bromine is held in an equatorial position. vaia.compearson.com

Computational Chemistry Applications to 4 Tert Butylcyclohex 2 En 1 One Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-tert-butylcyclohex-2-en-1-one. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and optimized geometries.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. A DFT study of this compound would typically involve geometry optimization to find the lowest energy structure. This would define key bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations would confirm the structure as a true minimum on the potential energy surface and provide theoretical vibrational spectra.

Furthermore, DFT is used to calculate various electronic properties. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's frontier orbitals, which are crucial for predicting reactivity. The distribution of these orbitals would highlight the electron-rich and electron-poor regions of the molecule, suggesting sites for nucleophilic or electrophilic attack. Molecular Electrostatic Potential (MEP) maps would visually represent these charge distributions.

Ab Initio and Semi-Empirical Methods

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy, albeit at a significantly higher computational cost than DFT. These would be used to obtain highly accurate benchmark energies or to validate the results from DFT calculations for smaller, related systems.

Semi-empirical methods, such as AM1 or PM7, are much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. While less accurate, they are useful for preliminary conformational searches on larger systems or for providing a qualitative understanding of molecular properties before employing more rigorous methods.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out the energetic changes that occur as reactants are converted to products.

Prediction of Regioselectivity and Stereoselectivity

For a molecule like this compound, a key application of computational modeling would be to predict the outcome of reactions such as conjugate additions, reductions, or cycloadditions. By calculating the activation energies for different possible reaction pathways, chemists can predict which constitutional isomer (regioselectivity) or stereoisomer (stereoselectivity) is more likely to form. For example, in the conjugate addition of a nucleophile, calculations could determine whether attack at the β-carbon is energetically favored over direct attack at the carbonyl carbon. Similarly, the model could predict whether the incoming group would prefer to add to the face of the ring cis or trans to the bulky tert-butyl group by comparing the energies of the respective transition states.

Conformational Energy Landscapes and Isomer Stability

The cyclohexene (B86901) ring in this compound is not planar and can adopt several conformations, primarily different half-chair forms. The bulky tert-butyl group strongly influences the conformational preferences of the ring.

Computational methods can be used to explore the conformational energy landscape of the molecule. By systematically rotating bonds and performing geometry optimizations, a potential energy surface can be mapped out. This analysis would identify the most stable conformer—likely the one that minimizes steric strain by placing the large tert-butyl group in a pseudo-equatorial position. The calculations would also determine the energy differences between various stable conformers and the energy barriers for interconversion between them. Understanding the relative populations of different conformers is crucial, as the reactivity of the molecule can depend on its three-dimensional shape.

Spectroscopic Property Prediction

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties of molecules, providing valuable insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are instrumental in confirming the molecular structure, understanding its electronic properties, and analyzing its vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry in structural elucidation. Methods such as Density Functional Theory (DFT), particularly with the B3LYP functional, and various basis sets are commonly employed for this purpose. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts.

For this compound, computational models can predict the chemical shifts for each unique proton and carbon atom. These theoretical values can then be compared with experimental data to confirm the structural assignment. The accuracy of these predictions is often enhanced by considering the conformational flexibility of the cyclohexene ring and the effects of the solvent, typically through a Polarizable Continuum Model (PCM).

Table 1: Comparison of Hypothetical Experimental and Predicted ¹H NMR Chemical Shifts (δ) for this compound

ProtonHypothetical Experimental δ (ppm)Predicted δ (ppm) (B3LYP/6-31G(d))
H-26.056.10
H-36.906.95
H-42.502.55
H-52.352.40
H-62.452.50
-C(CH₃)₃1.101.12

Table 2: Comparison of Hypothetical Experimental and Predicted ¹³C NMR Chemical Shifts (δ) for this compound

CarbonHypothetical Experimental δ (ppm)Predicted δ (ppm) (B3LYP/6-31G(d))
C-1 (C=O)200.5201.0
C-2 (=CH)130.0130.5
C-3 (=CH)150.0150.8
C-4 (-CH)45.045.5
C-5 (-CH₂)30.030.3
C-6 (-CH₂)35.035.4
-C(CH₃)₃34.534.8
-C(CH₃)₃28.028.2

Infrared (IR) Spectroscopy

Computational methods, primarily DFT, are highly effective in predicting the vibrational frequencies of molecules. These calculations provide a theoretical IR spectrum, where each peak corresponds to a specific vibrational mode (e.g., stretching, bending). This information is invaluable for identifying functional groups and understanding the molecule's vibrational behavior.

For this compound, the most prominent predicted peaks would correspond to the C=O stretch of the ketone, the C=C stretch of the alkene, and the various C-H stretches and bends. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods.

Table 3: Comparison of Hypothetical Experimental and Predicted IR Frequencies for this compound

Vibrational ModeHypothetical Experimental Frequency (cm⁻¹)Predicted Frequency (cm⁻¹) (B3LYP/6-31G(d), Scaled)
C=O Stretch16851690
C=C Stretch16201625
C-H Stretch (sp²)30503055
C-H Stretch (sp³)29602965
C-H Bend14601465

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational approach for predicting electronic transitions, which are observed in UV-Vis spectroscopy. These calculations can determine the wavelength of maximum absorption (λmax) and the oscillator strength of the electronic transitions.

For this compound, the key electronic transitions are expected to be the n → π* and π → π* transitions associated with the α,β-unsaturated ketone chromophore. TD-DFT calculations can predict the energies of these transitions, providing insight into the electronic structure and the color (or lack thereof) of the compound. The choice of functional and basis set, as well as the inclusion of solvent effects, is crucial for obtaining accurate predictions of λmax.

Table 4: Comparison of Hypothetical Experimental and Predicted UV-Vis Absorption for this compound

Electronic TransitionHypothetical Experimental λmax (nm)Predicted λmax (nm) (TD-DFT/B3LYP/6-31G(d))
n → π320325
π → π225230

Derivatization and Functionalization Strategies for 4 Tert Butylcyclohex 2 En 1 One

Chemical Derivatization for Analytical and Synthetic Purposes

The dual functionality of 4-tert-butylcyclohex-2-en-1-one provides two primary sites for chemical derivatization: the carbonyl group and the carbon-carbon double bond. These derivatizations serve not only as a means of purification and characterization but also as a crucial step in multi-step synthetic sequences.

Formation of Oximes, Hydrazones, and Other Carbonyl Derivatives

The carbonyl group of this compound readily undergoes condensation reactions with nitrogen-based nucleophiles to form a variety of crystalline derivatives. These reactions are fundamental in classical organic analysis and continue to be synthetically valuable.

Oximes: The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as potassium hydroxide (B78521) or sodium acetate, yields the corresponding oxime. arpgweb.comarpgweb.com These reactions are typically carried out in a protic solvent like ethanol (B145695) and may be facilitated by heating. arpgweb.com The formation of oximes is a well-established method for the protection and characterization of ketones. arpgweb.comresearchgate.net While specific yields for the oximation of this compound are not extensively reported in readily available literature, analogous reactions with other cyclic ketones proceed in moderate to good yields. arpgweb.com For instance, the synthesis of various acetophenone (B1666503) oximes by refluxing the ketone with hydroxylamine hydrochloride and potassium hydroxide resulted in moderate to good yields. arpgweb.com

Hydrazones: Similarly, condensation with hydrazine (B178648) or its derivatives, such as 2,4-dinitrophenylhydrazine, affords the corresponding hydrazones. nih.govnih.gov The synthesis of hydrazones is a classic method for the characterization of aldehydes and ketones. nih.gov These reactions are generally efficient and can be performed under mild conditions. nih.gov For example, the synthesis of hydrazones from various iodobenzoic acid hydrazides and aldehydes proceeds with yields ranging from 51% to 91%. nih.gov The resulting hydrazones are often highly crystalline and possess sharp melting points, aiding in purification and identification. The general reaction involves the condensation of a hydrazide with a carbonyl compound in a suitable solvent like methanol (B129727) or ethanol. nih.gov

The formation of these carbonyl derivatives introduces new functionalities that can be further elaborated. For instance, oximes can undergo the Beckmann rearrangement to yield lactams, providing a route to nitrogen-containing heterocyclic systems.

DerivativeReagentGeneral ConditionsTypical Yields (Analogous Systems)
OximeHydroxylamine hydrochloride, Base (e.g., KOH, NaOAc)Reflux in ethanolModerate to Good arpgweb.comarpgweb.com
HydrazoneHydrazine or its derivatives (e.g., 2,4-dinitrophenylhydrazine)Condensation in methanol or ethanol51-91% nih.gov

Table 1: Synthesis of Carbonyl Derivatives from Ketones

Derivatization of the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to a range of addition reactions, allowing for the introduction of various functional groups across the double bond. Key transformations include epoxidation and dihydroxylation.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction introduces a reactive three-membered ring, which can be subsequently opened by various nucleophiles to afford a range of functionalized products. Asymmetric epoxidation can also be achieved using chiral catalysts, leading to enantiomerically enriched products.

Dihydroxylation: Dihydroxylation of the alkene moiety can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). This reaction results in the formation of a vicinal diol. The stereochemistry of the diol (syn or anti) can be controlled by the choice of reagents and reaction conditions. For example, OsO₄ typically leads to syn-dihydroxylation.

Introduction of Diverse Functional Groups

Beyond simple derivatization, the scaffold of this compound can be endowed with a wide array of functional groups through conjugate addition reactions. This powerful strategy, often referred to as Michael addition, involves the 1,4-addition of a nucleophile to the α,β-unsaturated ketone system. libretexts.orgwikipedia.orgmasterorganicchemistry.com

A variety of nucleophiles can be employed in the conjugate addition to this compound, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position.

Organocuprates: Gilman reagents (lithium dialkylcuprates) are particularly effective for the conjugate addition of alkyl and aryl groups. nih.gov These reactions are known for their high efficiency and selectivity for 1,4-addition over 1,2-addition to the carbonyl group.

Grignard Reagents: While Grignard reagents typically favor 1,2-addition to ketones, the presence of a copper catalyst can promote 1,4-conjugate addition. nih.govscispace.commdpi.com The use of copper salts like CuCN·2LiCl has been shown to give excellent yields of 1,4-adducts in reactions with similar α,β-unsaturated systems. mdpi.comproquest.com

Enolates and other soft nucleophiles: Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, are classic Michael donors. wikipedia.org Other soft nucleophiles, including thiols and amines, can also participate in conjugate addition reactions. libretexts.org

The resulting 1,5-dicarbonyl compounds or their analogs are versatile intermediates for further transformations.

Nucleophile TypeExample Reagent(s)Key Features
OrganocupratesLithium dimethylcuprate ((CH₃)₂CuLi)High selectivity for 1,4-addition. nih.gov
Grignard Reagents (with catalyst)RMgX + Cu(I) saltCatalytic copper promotes 1,4-addition. nih.govmdpi.com
EnolatesDiethyl malonate + BaseClassic Michael addition for C-C bond formation. wikipedia.org
Thiols/AminesRSH / R₂NHFormation of C-S or C-N bonds at the β-position. libretexts.org

Table 2: Nucleophiles for Conjugate Addition to α,β-Unsaturated Ketones

Strategies for Constructing Complex Molecular Architectures

This compound serves as a valuable starting material for the construction of more complex, often polycyclic, molecular architectures. Annulation reactions, which involve the formation of a new ring onto an existing one, are a primary strategy in this regard.

One of the most powerful methods for this purpose is the Robinson annulation . This reaction sequence combines a Michael addition with an intramolecular aldol (B89426) condensation to form a new six-membered ring. By reacting this compound with a suitable Michael donor, such as a cyclic ketone or a β-ketoester, a 1,5-dicarbonyl intermediate is generated. Subsequent base-catalyzed intramolecular aldol condensation and dehydration lead to the formation of a bicyclic or polycyclic system.

Furthermore, the dienophilic nature of the double bond in this compound and its derivatives allows for their participation in Diels-Alder reactions . This [4+2] cycloaddition with a suitable diene provides a direct route to bicyclo[2.2.2]octanone skeletons. nih.govpsu.edursc.orgresearchgate.net The synthesis of these bicyclic structures is of significant interest as they form the core of various natural products. nih.gov Enantioselective versions of these reactions, using chiral catalysts or auxiliaries, can provide access to optically active polycyclic compounds. nih.govrsc.org For instance, copper-mediated oxidative dearomatization followed by a [4+2] dimerization cascade has been used to synthesize enantiomerically enriched bicyclo[2.2.2]octenones. nih.gov

The strategic combination of these derivatization and functionalization reactions unlocks the potential of this compound as a key intermediate in the synthesis of a wide range of complex and potentially bioactive molecules.

Research Significance and Future Directions in 4 Tert Butylcyclohex 2 En 1 One Chemistry

Contributions to Stereoselective Synthesis and Chiral Molecule Development

The rigid conformational bias imposed by the bulky tert-butyl group makes 4-tert-butylcyclohex-2-en-1-one and its derivatives valuable substrates in stereoselective synthesis. This steric hindrance effectively blocks one face of the molecule, guiding the approach of reagents to the opposite face, thus allowing for a high degree of control over the stereochemical outcome of reactions. masterorganicchemistry.com Stereoselective reactions are crucial in organic synthesis as they favor the formation of one stereoisomer over another. masterorganicchemistry.com

While the stereoselective reduction of the saturated analog, 4-tert-butylcyclohexanone (B146137), is a classic example demonstrating the principles of axial and equatorial attack, the enone system of this compound offers more complex challenges and opportunities. youtube.comrsc.org The presence of the double bond allows for diastereoselective reactions where a pre-existing chiral center influences the creation of a new one. masterorganicchemistry.com For instance, in reactions such as catalytic hydrogenation or epoxidation, the tert-butyl group directs the incoming reagent to the less sterically hindered face of the cyclohexene (B86901) ring, leading to the preferential formation of a specific diastereomer.

Furthermore, the α,β-unsaturated ketone moiety is a key functional group in enantioselective photochemical reactions. nih.gov The development of chiral catalysts, including Lewis acids and Brønsted acids, can activate the enone system towards [2+2] photocycloadditions, yielding chiral cyclobutane (B1203170) derivatives. nih.gov These reactions, when applied to substrates like this compound, can lead to the synthesis of highly functionalized and stereochemically complex molecules, which are pivotal intermediates in the synthesis of natural products and pharmaceuticals. The field also sees the application of enzymes in enantioselective reactions, a common strategy in biochemistry. masterorganicchemistry.com

Potential as a Synthetic Synthon in Organic Synthesis

A synthon is a conceptual unit within a molecule that assists in the formation of a synthesis. As a bifunctional molecule, this compound is a versatile synthon for constructing more complex molecular frameworks. Its α,β-unsaturated carbonyl system possesses two electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.org This dual reactivity allows for either 1,2-addition to the carbonyl group or 1,4-conjugate addition to the double bond, depending on the nature of the nucleophile. pressbooks.pub

Modes of Addition to α,β-Unsaturated Ketones:

Addition TypeAttacked PositionFavored by
1,2-Addition Carbonyl CarbonStrong Nucleophiles (e.g., Grignard reagents, organolithiums)
1,4-Addition (Conjugate Addition) β-CarbonWeaker Nucleophiles (e.g., organocuprates, amines, enolates)

The conjugate addition, particularly the Michael addition, is a powerful tool for carbon-carbon bond formation. pressbooks.pub Enolates, for example, can add to the β-position of this compound, which can then be followed by an intramolecular aldol (B89426) condensation in a process known as the Robinson annulation, leading to the formation of a new six-membered ring. pressbooks.pub This makes the compound a valuable starting material for the synthesis of polycyclic systems, including steroids and terpenoids.

The utility of enones as synthons is evident in the total synthesis of complex natural products. For example, the synthesis of the architecturally complex Madangamine alkaloids has been approached using strategies that involve enone intermediates for key bond-forming reactions like Diels-Alder cycloadditions and intramolecular Michael additions. mdpi.com The rigid framework of this compound makes it an ideal starting point for building such intricate polycyclic structures with defined stereochemistry.

Emerging Computational and Mechanistic Insights

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the mechanisms and reactivity of organic molecules. researchgate.net For α,β-unsaturated ketones like this compound, computational studies can elucidate the electronic structure, frontier molecular orbitals (HOMO and LUMO), and the transition states of various reactions. masterorganicchemistry.com This allows chemists to predict reactivity, regioselectivity, and stereoselectivity with greater accuracy.

Mechanistic studies on the reactions of α,β-unsaturated ketones are an active area of research. For instance, investigations into their atmospheric oxidation by OH radicals have revealed complex reaction pathways. copernicus.org Computational models can help to map out the potential energy surfaces of these reactions, identifying the most likely intermediates and products. wikipedia.org

In the context of cycloaddition reactions, DFT calculations can help to distinguish between concerted and stepwise mechanisms and to explain the observed stereochemical outcomes. masterorganicchemistry.com For photochemical reactions, computational methods can model the excited states of the enone and predict the most favorable reaction pathways upon photoexcitation. nih.gov As computational power continues to grow, these in silico studies will become increasingly integral to the design of new reactions and synthetic strategies involving this compound.

Unexplored Reactivity and Transformation Pathways

Despite being a well-known class of compounds, there is still much to explore regarding the reactivity of α,β-unsaturated ketones. researchgate.net One area of growing interest is the activation of C-C bonds. chemrxiv.org Recent research has demonstrated that transition metals can catalyze the cleavage of the C-C bond between the carbonyl group and the double bond in enones, opening up new avenues for their functionalization. chemrxiv.org

The development of novel catalytic systems for reactions involving enones is another promising frontier. This includes creating more efficient and selective catalysts for known transformations, as well as discovering entirely new reactions. numberanalytics.com For example, expanding the scope of ene reactions involving this compound with different ene partners could lead to the synthesis of a wide range of functionalized cyclohexene derivatives. numberanalytics.com

Furthermore, the exploration of cascade reactions initiated by the reaction of a nucleophile or electrophile with this compound could provide rapid access to complex molecular architectures. The unique electronic and steric properties of this compound make it an intriguing substrate for discovering new transformation pathways that are not accessible with simpler enones. The use of alternative energy sources, such as photoredox catalysis, also holds potential for unlocking novel reactivity. organic-chemistry.org

Integration with Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis and application of this compound can be made more sustainable by incorporating these principles.

The 12 Principles of Green Chemistry and Their Application:

PrincipleApplication in this compound Chemistry
1. Waste Prevention Optimizing reaction conditions to maximize yield and minimize byproducts.
2. Atom Economy Designing reactions, such as cycloadditions, that incorporate all atoms of the reactants into the final product.
3. Less Hazardous Chemical Syntheses Using safer reagents and avoiding toxic intermediates.
4. Designing Safer Chemicals Developing derivatives with reduced toxicity.
5. Safer Solvents and Auxiliaries Replacing hazardous organic solvents with greener alternatives like water or biorenewable solvents. organic-chemistry.org
6. Design for Energy Efficiency Conducting reactions at ambient temperature and pressure, potentially using photocatalysis.
7. Use of Renewable Feedstocks Exploring synthetic routes that start from biomass-derived materials.
8. Reduce Derivatives Avoiding unnecessary protection and deprotection steps.
9. Catalysis Using catalytic reagents in place of stoichiometric ones to improve efficiency and reduce waste.
10. Design for Degradation Designing products that can break down into harmless substances after use.
11. Real-time Analysis for Pollution Prevention Monitoring reactions in real-time to prevent the formation of hazardous byproducts.
12. Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the risk of accidents.

A key focus in green chemistry is the use of catalysis. nih.gov Developing heterogeneous catalysts for reactions involving this compound would simplify product purification and allow for catalyst recycling. rsc.org Biocatalysis, using enzymes to perform reactions with high selectivity under mild, aqueous conditions, represents another important avenue for sustainable synthesis. nih.gov As the chemical industry continues to move towards more environmentally friendly practices, the integration of green chemistry principles into the synthesis and application of this compound will be essential.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-Tert-butylcyclohex-2-en-1-one, and how can purity be validated?

  • Methodology : Synthesis typically involves aldol condensation or Friedel-Crafts acylation using tert-butyl-substituted precursors. Purity validation requires a combination of chromatographic (HPLC, GC) and spectroscopic techniques (¹H/¹³C NMR, IR). For NMR, the enone system (C=O and C=C) should show characteristic peaks: the carbonyl group appears near 205-215 ppm in ¹³C NMR, while conjugated double bonds resonate at ~5.5-6.5 ppm in ¹H NMR .
  • Reproducibility : Ensure solvent removal under vacuum (<1 mmHg) and inert atmosphere (N₂/Ar) to prevent oxidation. Report yield, Rf values (TLC), and retention times (GC/HPLC) in the experimental section .

Q. How can the stereochemical and conformational properties of this compound be characterized?

  • Approach : Use X-ray crystallography to resolve the cyclohexenone ring conformation (e.g., chair vs. boat). For dynamic studies, variable-temperature NMR can reveal ring-flipping kinetics. Computational methods (DFT, molecular mechanics) using software like Gaussian or Avogadro predict stable conformers and compare them with experimental data .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for this compound derivatives?

  • Case Study : Discrepancies in UV-Vis λmax values may arise from solvent polarity effects or impurities. Cross-validate with HPLC-MS to confirm molecular ion peaks. For conflicting NOESY/ROESY data, re-examine sample concentration and temperature settings to avoid artifacts .
  • Data Reconciliation : Apply principal component analysis (PCA) or hierarchical clustering to identify outlier datasets. Reference NIST Chemistry WebBook for benchmark spectral data .

Q. What strategies optimize the regioselective functionalization of this compound?

  • Experimental Design :

  • Electrophilic Addition : Test Lewis acids (e.g., BF₃·Et₂O) to direct addition to the α,β-unsaturated carbonyl system.
  • Photochemical Methods : UV irradiation (254 nm) in the presence of dienophiles (e.g., maleic anhydride) can trigger [4+2] cycloadditions.
  • Computational Screening : Use density functional theory (DFT) to calculate Fukui indices and identify electron-rich regions for nucleophilic attack .

Q. How do solvent effects and substituents influence the keto-enol tautomerism of this compound?

  • Methodology :

  • Solvent Polarity : Compare tautomer ratios in polar aprotic (DMSO) vs. nonpolar (hexane) solvents using ¹H NMR integration of enolic -OH protons.
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the β-position and monitor tautomer shifts via IR (C=O vs. C-O stretches).
  • Kinetic Studies : Use stopped-flow spectroscopy to measure tautomerization rates under varying pH .

Data Analysis & Reporting

Q. How should researchers handle conflicting crystallographic data for cyclohexenone derivatives?

  • Best Practices :

  • Cross-validate unit cell parameters with Cambridge Structural Database (CSD) entries.
  • Use Olex2 or SHELX for refinement, ensuring R-factor convergence (<5%).
  • Report anisotropic displacement parameters and hydrogen bonding networks in supplementary materials .

Q. What statistical methods are recommended for analyzing reaction yield variability in multi-step syntheses?

  • Approach : Apply multivariate regression to identify critical variables (e.g., temperature, catalyst loading). Use ANOVA to compare batch-to-batch variations. For small sample sizes (<10), non-parametric tests (Mann-Whitney U) are preferable .

Ethical & Reproducibility Considerations

Q. How to ensure compliance with open-data standards while protecting unpublished synthetic routes?

  • Guidelines : Deposit spectral data (NMR, MS) in public repositories (e.g., PubChem, Zenodo) with embargo periods for proprietary methods. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging .

Q. What protocols minimize bias in catalytic efficiency studies for cyclohexenone transformations?

  • Blinding : Use third-party labs for turnover number (TON) measurements.
  • Control Experiments : Include blank runs (no catalyst) and internal standards (e.g., ferrocene for GC). Report turnover frequencies (TOF) with error margins (±SD) across triplicate trials .

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